

physical and chemical properties of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

Cat. No.: B150772

[Get Quote](#)

An In-depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

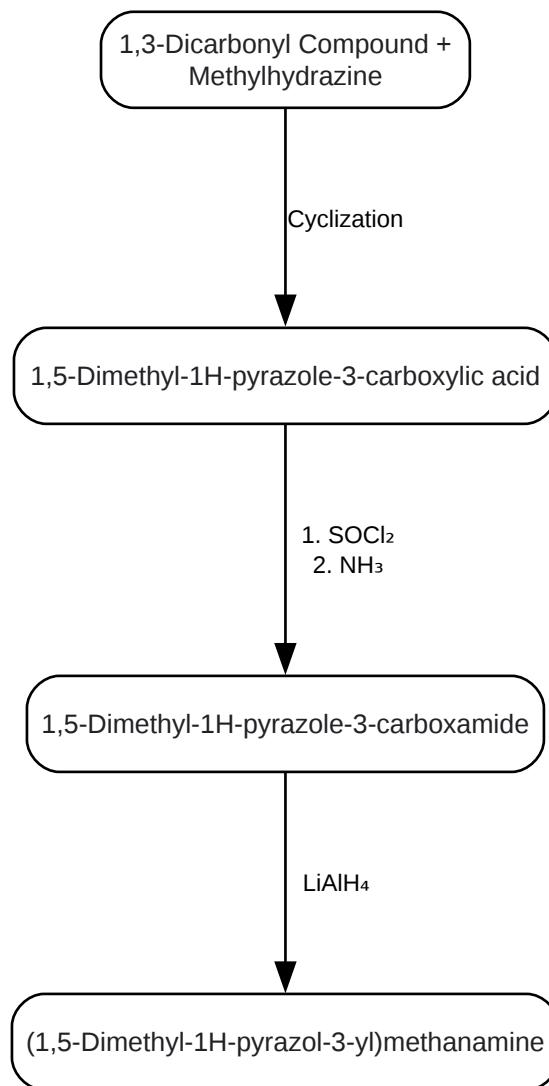
Abstract

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole derivative of interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its physical and chemical properties, a plausible synthetic route, and an exploration of its potential biological activities, with a focus on the inhibition of the PI3K/Akt signaling pathway and CRAC channels. While experimentally determined data for this specific compound is limited in publicly accessible literature, this guide consolidates available information on closely related structures and provides theoretical context for its properties and potential applications.

Core Physical and Chemical Properties

Quantitative data for **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine** is not readily available in the cited literature. The following table summarizes key computed properties and data for structurally similar compounds to provide an estimated profile.

Property	Value	Source/Notes
Molecular Formula	C ₆ H ₁₁ N ₃	PubChem[1]
Molecular Weight	125.17 g/mol	PubChem[1]
Monoisotopic Mass	125.0953 g/mol	PubChemLite[2]
Appearance	Solid (predicted)	Based on related pyrazole compounds
Melting Point	Not available	Data for the related (1,5-dimethyl-1H-pyrazol-3-yl)methanol is 50 °C.
Boiling Point	Not available	Data for the related (1,5-dimethyl-1H-pyrazol-3-yl)methanol is 118 °C at 2 mmHg.
pKa	Not available	Basic, due to the primary amine group.
Solubility	Soluble in water and common organic solvents (qualitative).	BenchChem[3]
XlogP (predicted)	-0.5	PubChem[1]
CAS Number	423768-52-9	PubChem[1]


Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine** is not explicitly described in the reviewed literature, a plausible and commonly employed synthetic route involves the reduction of a corresponding nitrile or amide. A general procedure for the synthesis of pyrazole derivatives often starts with the condensation of a 1,3-dicarbonyl compound with a hydrazine.

Plausible Synthetic Pathway

A likely synthetic route to **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine** would proceed via the following steps:

- Synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid: This intermediate can be synthesized through various established methods for pyrazole ring formation.
- Amidation to 1,5-dimethyl-1H-pyrazole-3-carboxamide: The carboxylic acid can be converted to the corresponding amide. A general procedure for a similar transformation involves reacting the carboxylic acid with thionyl chloride followed by ammonia.^[4]
- Reduction to **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine**: The final step would be the reduction of the carboxamide or the corresponding nitrile to the primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH_4).^{[5][6][7][8]}

[Click to download full resolution via product page](#)

Caption: Plausible synthetic route to **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine**.

Experimental Protocols

General Protocol for the Reduction of a Nitrile to a Primary Amine using LiAlH₄: This is a general procedure and would require optimization for the specific substrate.

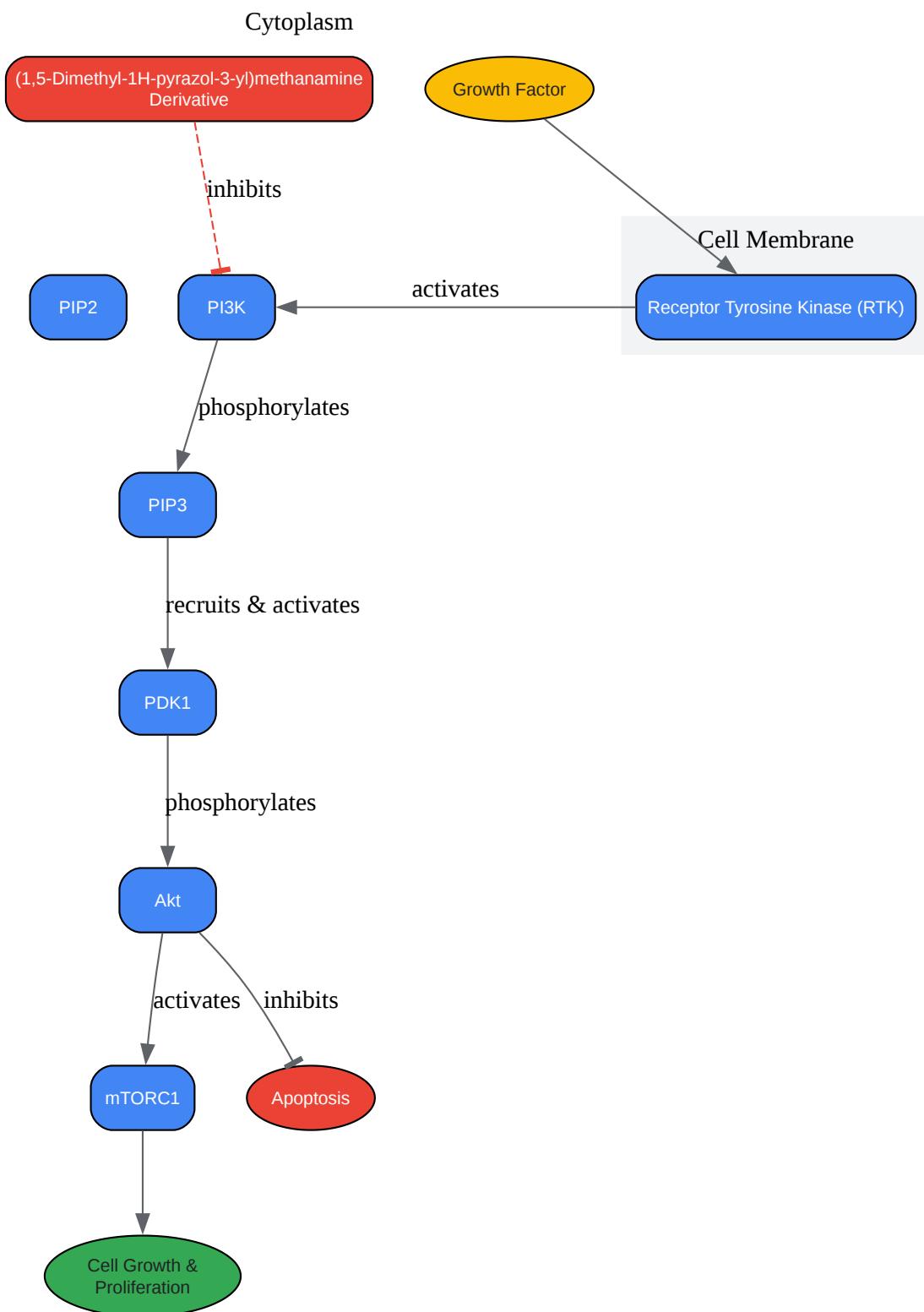
To a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, a solution of the nitrile derivative (1 equivalent) in anhydrous THF is added dropwise. The reaction mixture is then stirred at room temperature for approximately 4 hours, with the progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to 0 °C and quenched by the sequential and careful addition of water, followed by a 10% sodium hydroxide solution, and then water again. The resulting suspension is filtered through celite, and the filter cake is washed with ethyl acetate or dichloromethane. The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude amine.^[5]

Purification: Purification of the crude product can be achieved by column chromatography on silica gel.

Analytical Characterization

While specific spectra for **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine** are not available in the searched literature, the following are expected characterization data based on its structure and data from related compounds:

- ¹H NMR: Expected signals would include two singlets for the two methyl groups on the pyrazole ring, a singlet for the methylene protons adjacent to the pyrazole ring, a broad singlet for the amine protons, and a singlet for the proton on the pyrazole ring.
- ¹³C NMR: Expected signals would correspond to the two distinct methyl carbons, the methylene carbon, and the three carbons of the pyrazole ring.

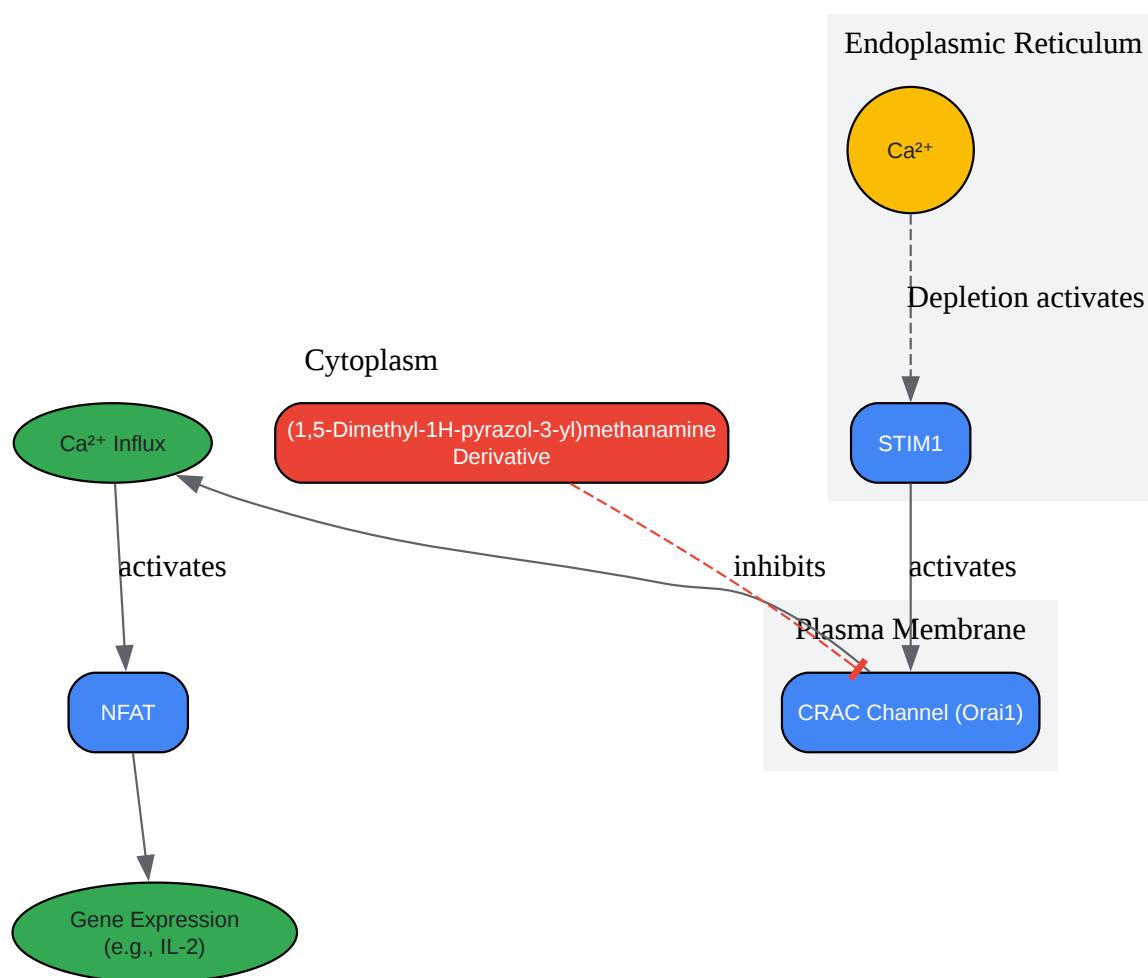

- Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight (125.17 g/mol). Predicted mass-to-charge ratios for various adducts are available.[\[2\]](#)

Biological Activity and Signaling Pathways

Direct biological activity data for **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine** is not extensively reported. However, the pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds with a wide range of activities, including anti-inflammatory, anticancer, and antimicrobial effects.[\[7\]](#) Derivatives of the closely related 1,5-dimethyl-1H-pyrazol-3-amine have shown promise as inhibitors of key signaling pathways.

Potential as a PI3K Inhibitor

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have been investigated as inhibitors of Phosphatidylinositol 3-kinases (PI3Ks). The PI3K/Akt signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[\[3\]](#)[\[9\]](#) [\[10\]](#) Inhibition of this pathway is a key strategy in cancer therapy.



[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazole derivatives.

Potential as a CRAC Channel Inhibitor

Derivatives of 1,5-dimethyl-1H-pyrazol-3-amine have also been identified as inhibitors of Calcium Release-Activated Calcium (CRAC) channels.^[3] CRAC channels are crucial for calcium signaling in various cell types, particularly in immune cells where they regulate processes like T-cell activation and proliferation.^[11] Dysregulation of CRAC channel activity is implicated in inflammatory and autoimmune diseases. Therefore, inhibitors of these channels are of significant therapeutic interest.^{[11][12][13]}

[Click to download full resolution via product page](#)

Caption: Inhibition of CRAC channels by pyrazole derivatives.

Safety and Handling

According to the aggregated GHS information, **(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine** is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B).^[1] Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine represents a valuable scaffold for the development of novel therapeutic agents. While specific experimental data for this compound is sparse, its structural similarity to known inhibitors of the PI3K/Akt pathway and CRAC channels suggests its potential for development as an anticancer or anti-inflammatory agent. Further research is warranted to synthesize and characterize this compound fully, and to evaluate its biological activity in relevant in vitro and in vivo models. The experimental approaches and potential signaling pathway involvement outlined in this guide provide a framework for future investigations into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3K δ Inhibitors: Part I—Indole Derivatives | MDPI [mdpi.com]
- 2. PubChemLite - (1,5-dimethyl-1h-pyrazol-3-yl)methanamine (C6H11N3) [pubchemlite.lcsb.uni.lu]
- 3. Design, Synthesis and Molecular Docking Studies of Pyrazoline Derivatives as PI3K Inhibitors - Kumar - Combinatorial Chemistry & High Throughput Screening [rjsocmed.com]

- 4. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9Cl) synthesis - chemicalbook [chemicalbook.com]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. A comprehensive review on phosphatidylinositol-3-kinase (PI3K) and its inhibitors bearing pyrazole or indazole core for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel potent and selective calcium-release-activated calcium (CRAC) channel inhibitors. Part 2: Synthesis and inhibitory activity of aryl-3-trifluoromethylpyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca²⁺ entry pathways - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [physical and chemical properties of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150772#physical-and-chemical-properties-of-1-5-dimethyl-1h-pyrazol-3-yl-methanamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com